![molecular formula C14H26O B13825840 Tetradecahydrocyclododeca[c]furan CAS No. 42824-62-4](/img/structure/B13825840.png)
Tetradecahydrocyclododeca[c]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecahydrocyclododeca[c]furan is a complex organic compound with the molecular formula C14H26O. It is characterized by a furan ring fused with a cyclododecane ring, resulting in a unique structure that imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecahydrocyclododeca[c]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photocatalytic synthesis, where 1,3-diketones are converted to tetra-substituted furan skeleton compounds in the presence of carbon dioxide (CO2) under mild conditions . This method leverages visible-light-driven reactions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, utilizing the metabolic diversity of microorganisms to convert biomass-derived precursors into the target compound. These methods are cost-effective and environmentally friendly, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecahydrocyclododeca[c]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxygenated furans, tetrahydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetradecahydrocyclododeca[c]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of high-performance materials, such as advanced polymers and resins
Mecanismo De Acción
The mechanism of action of tetradecahydrocyclododeca[c]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical processes. The furan ring’s ability to participate in hydrogen bonding and its aromatic nature contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A simpler furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in biofuel production and as a platform chemical for synthesizing various value-added products.
Tetrahydrofuran (THF): A fully hydrogenated furan used as a solvent in various chemical reactions.
Uniqueness
Tetradecahydrocyclododeca[c]furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of chemical modifications and applications compared to simpler furan derivatives .
Propiedades
Número CAS |
42824-62-4 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[c]furan |
InChI |
InChI=1S/C14H26O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h13-14H,1-12H2 |
Clave InChI |
ZOMKNVYKXOZLFE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2COCC2CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
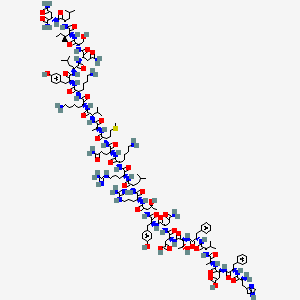

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
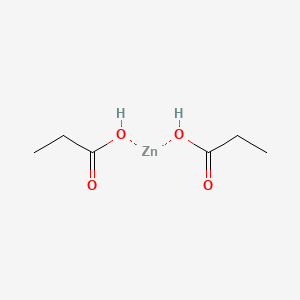
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
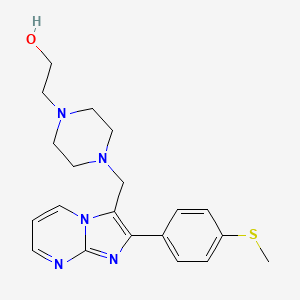
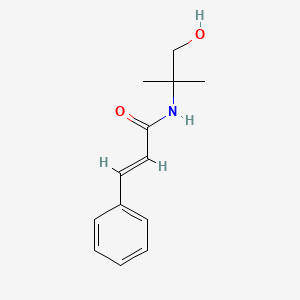
![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
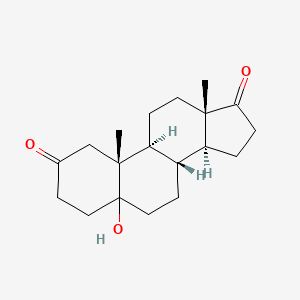
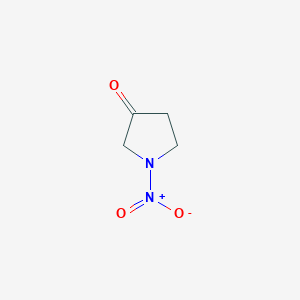
![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
